

# In-Depth Technical Guide to the Spectral Data of Flaganone B

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## Compound of Interest

Compound Name: Flaganone B

Cat. No.: B1249215

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Flaganone B**, a sesquiterpenoid isolated from the nematode-trapping fungus *Duddingtonia flagrans* (also known as *Arthrinium flagrans*). The information presented herein is crucial for the structural elucidation, characterization, and potential development of this natural product. All data is sourced from the primary literature that first reported the isolation and characterization of **Flaganone B**.

## Introduction to Flaganone B

**Flaganone B** belongs to a class of cyclohexenoxide antibiotics. It was first isolated along with its analogs, Flaganone A and C, from the fungus *Duddingtonia flagrans*. These compounds have demonstrated antimicrobial activities, making them of interest to the scientific community for further investigation.

## Spectral Data Presentation

The following tables summarize the key quantitative spectral data for **Flaganone B**.

### Table 1: NMR Spectral Data for Flaganone B (CDCl<sub>3</sub>)

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, multiplicity, J in Hz)
1	60.1	3.55 (d, 2.0)
2	56.5	3.32 (d, 2.0)
3	195.8	-
4	129.5	6.60 (s)
5	158.8	-
6	193.2	-
7	33.2	2.15 (m), 2.35 (m)
8	123.5	5.12 (t, 7.0)
9	40.0	2.08 (m)
10	26.8	2.00 (m)
11	132.0	-
12	16.2	1.62 (s)
13	25.8	1.70 (s)
14	17.8	1.60 (s)
OAc	170.5, 20.9	2.05 (s)

**Table 2: Mass Spectrometry Data for Flagranone B**

Technique	Ionization Mode	Observed Ion (m/z)	Interpretation
HR-FABMS	Positive	363.1756	[M+H] <sup>+</sup> (Calculated for C <sub>20</sub> H <sub>27</sub> O <sub>6</sub> : 363.1757)

**Table 3: Infrared (IR) Spectroscopy Data for Flagranone B**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H Stretch
1735	Strong	C=O Stretch (Ester)
1680	Strong	C=O Stretch ( $\alpha,\beta$ -Unsaturated Ketone)
1620	Medium	C=C Stretch

## Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the isolation and characterization of **Flagranone B**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AC-200 or DRX-500 spectrometers.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Tetramethylsilane (TMS).
- <sup>1</sup>H NMR: Spectra were recorded at 200 or 500 MHz.
- <sup>13</sup>C NMR: Spectra were recorded at 50.3 or 125.7 MHz.
- 2D NMR: COSY, HMQC, and HMBC experiments were performed to establish correlations.

### Mass Spectrometry (MS)

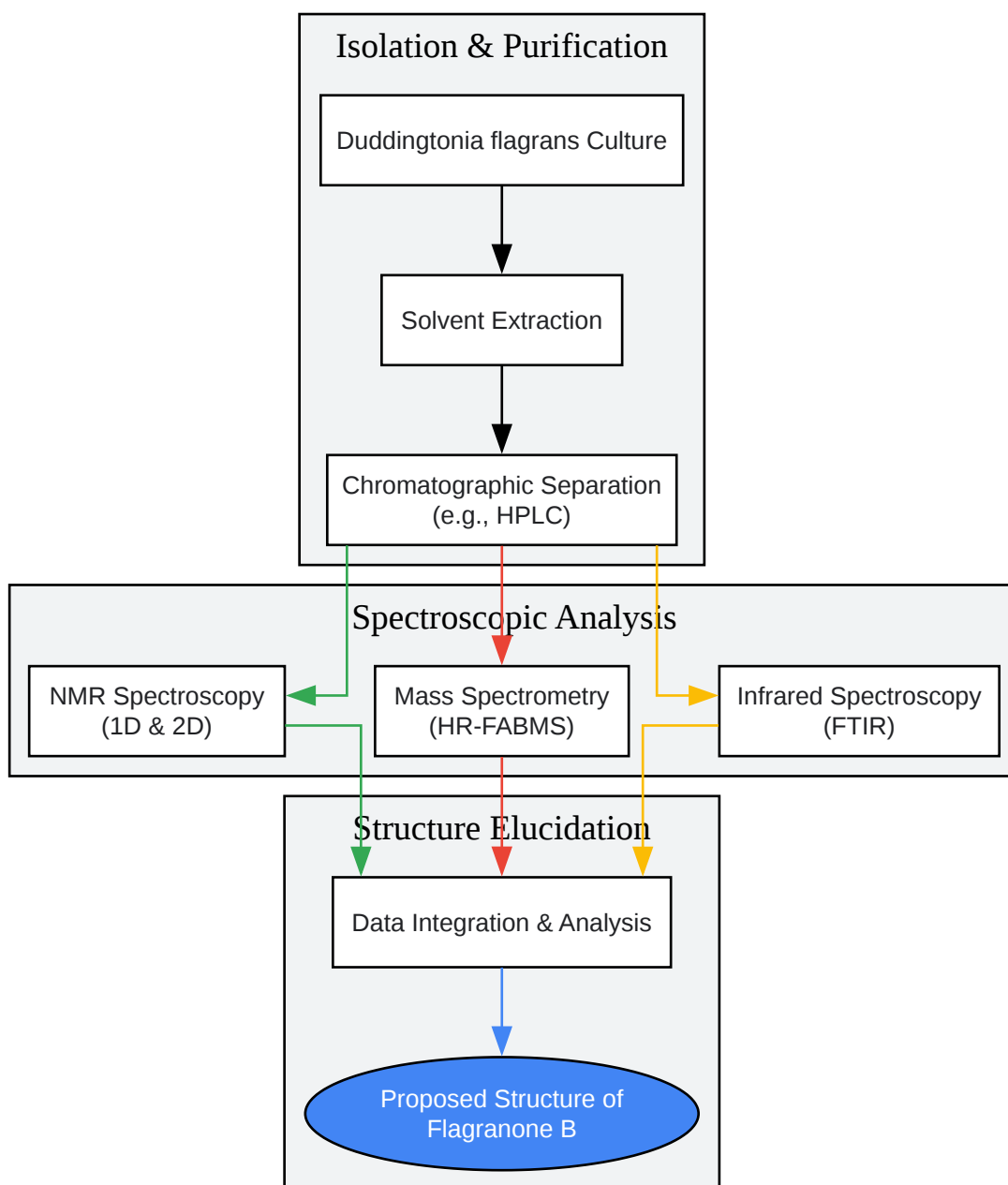
- Instrumentation: A high-resolution instrument capable of Fast Atom Bombardment (FAB).
- Matrix: 3-Nitrobenzyl alcohol.
- Mode: High-resolution positive ion mode was used to determine the exact mass and molecular formula.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample was prepared as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates).
- Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectral analysis of a natural product like **Flagranone B**.



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#### Spectral analysis workflow for **Flagranone B**.

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